molecular formula C15H21NO2S B1206751 1-Azepanyl-[2-methoxy-4-(methylthio)phenyl]methanone

1-Azepanyl-[2-methoxy-4-(methylthio)phenyl]methanone

Cat. No. B1206751
M. Wt: 279.4 g/mol
InChI Key: CCHNNQACJOGRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-azepanyl-[2-methoxy-4-(methylthio)phenyl]methanone is a carbonyl compound and a thiol.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The synthesis of related compounds, such as (4-methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylidene-amino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone, demonstrates the methodologies and techniques applicable to similar structures. This includes single-crystal X-ray diffraction, indicating its utility in structural determination of complex organic compounds (Akkurt et al., 2003).

  • Crystal Structure Analysis : Studies like the one on (2-chloro-4-(phenylthio)phenyl)(3-methyl-1-phenyl-5-(phenylthio)-1H-pyrazol-4-yl)methanone highlight the importance of X-ray diffraction in understanding the crystal structure of related compounds. This analysis is crucial for comprehending the molecular geometry and intermolecular interactions (Sun et al., 2017).

Antimicrobial and Anticancer Activity

  • Antimicrobial Properties : Compounds like benzofuran-based 1,2,3-triazoles, which share structural similarities, have shown significant antimicrobial activities. Such studies suggest potential antimicrobial applications for related compounds (Sunitha et al., 2017).

  • Anticancer Potential : Research on compounds like (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone has shown cytotoxicity against tumor cell lines, indicating the potential of similar compounds in cancer treatment. These studies often explore mechanisms like tubulin polymerization inhibition and apoptosis induction (Magalhães et al., 2013).

Interaction with Biological Molecules

  • DNA Interaction : Studies on palladium(II) complexes with thioether containing ONS donor ligands, similar in structure, demonstrate their ability to interact with DNA. This highlights the potential of related compounds in studying DNA binding and modulation (Jana et al., 2020).

  • Biological Activity Insights : The synthesis of novel phenyl( thiophen-2-yl) methanone derivatives and their evaluation for cytoprotective activities against oxidative stress-induced injury in cells, suggests a potential area of application for related compounds in protecting against cellular damage (Lian, 2014).

properties

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

IUPAC Name

azepan-1-yl-(2-methoxy-4-methylsulfanylphenyl)methanone

InChI

InChI=1S/C15H21NO2S/c1-18-14-11-12(19-2)7-8-13(14)15(17)16-9-5-3-4-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

CCHNNQACJOGRSX-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)SC)C(=O)N2CCCCCC2

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)N2CCCCCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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